molecular formula C16H19F3N6O B5672079 4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine

4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine

Cat. No. B5672079
M. Wt: 368.36 g/mol
InChI Key: AKVIABBFYYHGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves multi-step processes, including condensation reactions, chlorination, nucleophilic substitution, and cyclization. For instance, derivatives of morpholine and pyrimidine can be synthesized through methods that start from commercially available precursors, proceeding through steps that yield intermediate products with desired functional groups (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). For example, the structure of morpholine derivatives has been elucidated using 1H NMR and MS, confirming the presence of specific functional groups and the overall molecular framework (Lei et al., 2017).

Chemical Reactions and Properties

Compounds containing morpholine and pyrimidine units can undergo a variety of chemical reactions, including pyrolysis, which can lead to the formation of new heterocyclic structures. The reaction mechanisms and the influence of factors such as solvent dipole moment on the reaction outcomes can be significant areas of study (Pocar et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including crystal structure and solubility, can be determined through X-ray diffraction and other analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields (Lu et al., 2021).

properties

IUPAC Name

4-[5-[5-(cyclopropylmethyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c17-16(18,19)10-25-14(22-13(23-25)7-11-1-2-11)12-8-20-15(21-9-12)24-3-5-26-6-4-24/h8-9,11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIABBFYYHGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN(C(=N2)C3=CN=C(N=C3)N4CCOCC4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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